RET G810R Mutation Potency
In a direct head-to-head comparison using a Ba/F3 cell proliferation assay, enbezotinib (TPX-0046) demonstrated potent activity against the RET G810R solvent front mutation (SFM), a common mechanism of acquired resistance to first-generation RET inhibitors. Enbezotinib inhibited proliferation with a mean IC50 of 17 nM. In stark contrast, comparable proxy molecules for the approved inhibitors selpercatinib (LOXO-292) and pralsetinib (BLU-667) exhibited IC50 values greater than 500 nM under identical assay conditions .
Selpercatinib/Pralsetinib >500 nM
| Evidence Dimension | Inhibition of RET G810R-mutant Ba/F3 cell proliferation |
|---|---|
| Target Compound Data | Mean IC50 = 17 nM |
| Comparator Or Baseline | Selpercatinib (LOXO-292): IC50 > 500 nM; Pralsetinib (BLU-667): IC50 > 500 nM |
| Quantified Difference | Enbezotinib exhibits >29-fold greater potency (based on a lower bound of 500 nM) against this resistance mutation. |
| Conditions | Ba/F3 cell proliferation assay engineered to express RET G810R solvent front mutation. |
Why This Matters
This >29-fold difference quantifies enbezotinib's unique capacity to overcome a major clinical resistance mechanism, making it the scientifically justified choice for studies involving acquired resistance to first-generation RET inhibitors.
